molecular formula C11H14BrNO3 B1374773 5-Bromo-2-isobutoxy-3-nitrotoluene CAS No. 1381944-70-2

5-Bromo-2-isobutoxy-3-nitrotoluene

Cat. No.: B1374773
CAS No.: 1381944-70-2
M. Wt: 288.14 g/mol
InChI Key: HPYQEDDPXXYXII-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxy-3-nitrotoluene is a chemical compound that belongs to the family of nitroaromatic compounds. It is characterized by the presence of a bromine atom, an isobutoxy group, and a nitro group attached to a toluene ring. This compound is a yellow crystalline solid and has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutoxy-3-nitrotoluene typically involves multiple steps, starting from readily available precursors. One common method is the nitration of 5-bromo-2-isobutoxytoluene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 5-Bromo-2-isobutoxytoluene is treated with a nitrating mixture (HNO₃/H₂SO₄) to introduce the nitro group at the desired position on the aromatic ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutoxy-3-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) can be used.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure and temperature conditions.

    Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 5-bromo-2-isobutoxy-3-aminotoluene.

    Oxidation: Formation of 5-bromo-2-isobutoxy-3-nitrobenzoic acid.

Scientific Research Applications

5-Bromo-2-isobutoxy-3-nitrotoluene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxy-3-nitrotoluene depends on the specific application and the target molecule

    Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the aromatic ring.

    Redox Reactions: The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-3-nitrotoluene
  • 5-Bromo-2-ethoxy-3-nitrotoluene
  • 5-Bromo-2-propoxy-3-nitrotoluene

Uniqueness

5-Bromo-2-isobutoxy-3-nitrotoluene is unique due to the presence of the isobutoxy group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(2)6-16-11-8(3)4-9(12)5-10(11)13(14)15/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYQEDDPXXYXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743059
Record name 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-70-2
Record name Benzene, 5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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